4-(Isopropyl(methyl)amino)butanethioamide
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Overview
Description
4-(Isopropyl(methyl)amino)butanethioamide is an organic compound with the molecular formula C8H18N2S It is characterized by the presence of an isopropyl group, a methyl group, and a butanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)amino)butanethioamide typically involves the reaction of isopropylamine and methylamine with butanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropyl(methyl)amino)butanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Isopropyl(methyl)amino)butanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Isopropyl(methyl)amino)butanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Isopropyl(methyl)amino)butanamide: Similar structure but lacks the thioamide group.
4-(Isopropyl(methyl)amino)butanethiol: Contains a thiol group instead of a thioamide group.
4-(Isopropyl(methyl)amino)butanoic acid: Contains a carboxylic acid group instead of a thioamide group.
Uniqueness
4-(Isopropyl(methyl)amino)butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H18N2S |
---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
4-[methyl(propan-2-yl)amino]butanethioamide |
InChI |
InChI=1S/C8H18N2S/c1-7(2)10(3)6-4-5-8(9)11/h7H,4-6H2,1-3H3,(H2,9,11) |
InChI Key |
KXVDPZSGYHOHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCC(=S)N |
Origin of Product |
United States |
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